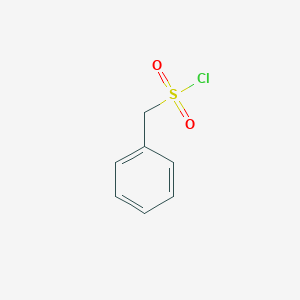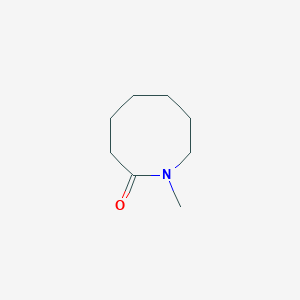
Hexahydro-1-methyl-2(1H)-azocinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydro-1-methyl-2(1H)-azocinone, also known as tazocin or piperacillin/tazobactam, is a combination antibiotic used to treat a variety of bacterial infections. It is a broad-spectrum antibiotic that works by inhibiting the cell wall synthesis of bacteria, ultimately leading to their death. Tazocin is commonly used in hospitals and medical facilities due to its effectiveness and low toxicity.
Mecanismo De Acción
Tazocin works by inhibiting the cell wall synthesis of bacteria. The piperacillin component of the drug binds to and inhibits the transpeptidase enzymes responsible for cross-linking the bacterial cell wall, ultimately leading to cell death. The tazobactam component of the drug inhibits beta-lactamase enzymes, which are produced by some bacteria to break down beta-lactam antibiotics.
Efectos Bioquímicos Y Fisiológicos
Tazocin has been shown to have low toxicity and minimal side effects. However, it can cause allergic reactions in some patients, particularly those with a history of penicillin allergy. Tazocin can also disrupt the normal gut flora, leading to diarrhea and other gastrointestinal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tazocin is a widely used antibiotic in laboratory experiments due to its broad-spectrum activity and low toxicity. However, it is important to note that the use of antibiotics in laboratory experiments can have unintended consequences, such as the development of antibiotic-resistant bacteria.
Direcciones Futuras
There are several areas of future research for Hexahydro-1-methyl-2(1H)-azocinone. One area of interest is the development of new beta-lactamase inhibitors to combat antibiotic resistance. Another area of research is the use of Hexahydro-1-methyl-2(1H)-azocinone in combination with other antibiotics to improve its efficacy against certain bacterial infections. Additionally, there is ongoing research into the use of Hexahydro-1-methyl-2(1H)-azocinone in immunocompromised patients and its potential role in the treatment of sepsis.
Métodos De Síntesis
Tazocin is synthesized through a two-step process. The first step involves the synthesis of piperacillin, a penicillin derivative, through the reaction of 6-aminopenicillanic acid and piperacillin acid. The second step involves the addition of tazobactam, a beta-lactamase inhibitor, to the piperacillin solution.
Aplicaciones Científicas De Investigación
Tazocin has been extensively studied for its effectiveness in treating various bacterial infections. It has been shown to be effective against gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa, a common cause of hospital-acquired infections. Tazocin has also been studied for its efficacy in treating infections in immunocompromised patients, such as those with HIV/AIDS.
Propiedades
Número CAS |
1889-08-3 |
|---|---|
Nombre del producto |
Hexahydro-1-methyl-2(1H)-azocinone |
Fórmula molecular |
C8H15NO |
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
1-methylazocan-2-one |
InChI |
InChI=1S/C8H15NO/c1-9-7-5-3-2-4-6-8(9)10/h2-7H2,1H3 |
Clave InChI |
IJRHFDHZRCNEJZ-UHFFFAOYSA-N |
SMILES |
CN1CCCCCCC1=O |
SMILES canónico |
CN1CCCCCCC1=O |
Otros números CAS |
1889-08-3 |
Sinónimos |
1-methylazocan-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




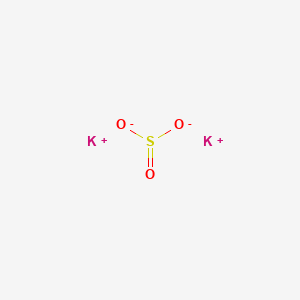
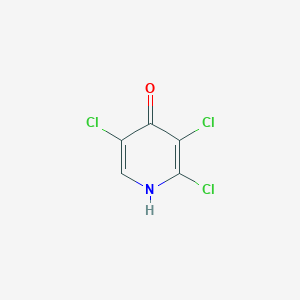
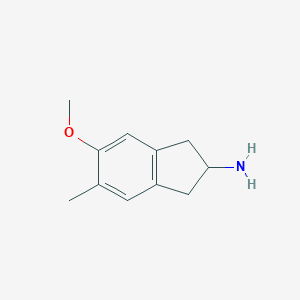
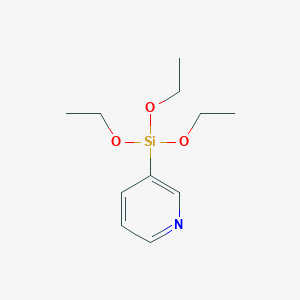
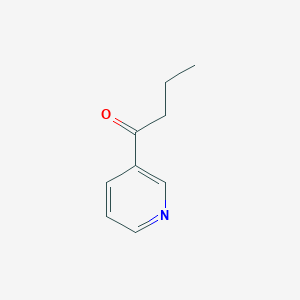
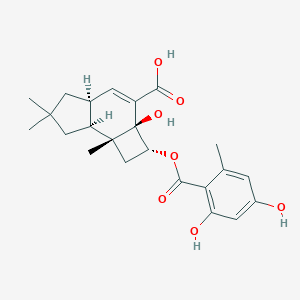
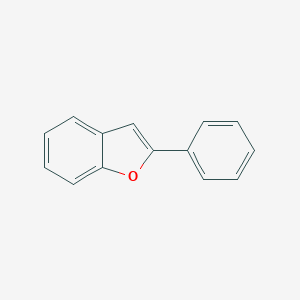
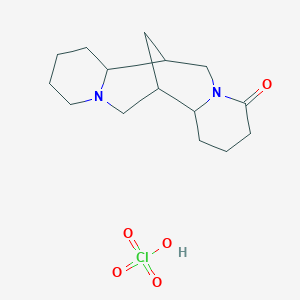
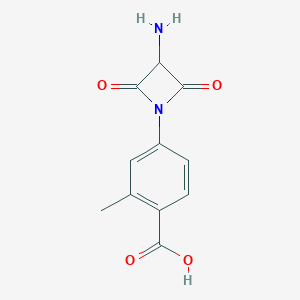
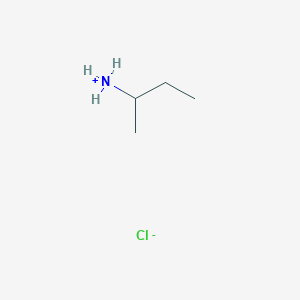
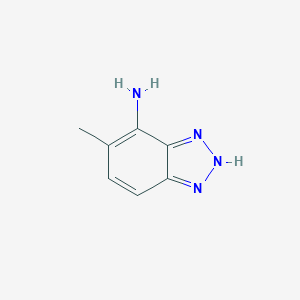
![Thiourea, [2-(trifluoromethyl)phenyl]-](/img/structure/B156821.png)
